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Compound of Interest

Compound Name: Dmt-2'-f-dc(ac) amidite

Cat. No.: B598442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N4-acetyl-5'-O-(4,4'-

dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-

phosphoramidite, commonly known as Dmt-2'-f-dc(ac) amidite. This molecule is a crucial

building block in the synthesis of modified oligonucleotides, particularly those utilized in

antisense therapy, siRNA, and aptamer development. The incorporation of a 2'-fluoro

modification enhances the nuclease resistance and binding affinity of the resulting

oligonucleotide.

Core Data Presentation
The key quantitative data for Dmt-2'-f-dc(ac) amidite are summarized in the table below for

easy reference.

Property Value

Molecular Weight 789.83 g/mol [1][2][3][4][5][6]

Chemical Formula C₄₁H₄₉FN₅O₈P[1][2][3][4][5][6]

CAS Number 159414-99-0[1][2][4][5][6]
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Experimental Protocol: Solid-Phase Oligonucleotide
Synthesis
The following is a detailed methodology for the solid-phase synthesis of oligonucleotides using

Dmt-2'-f-dc(ac) amidite and other phosphoramidites. This process is typically automated on a

DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[5]

1. Immobilization of the First Nucleoside: The synthesis begins with the first nucleoside

attached to a solid support, commonly controlled pore glass (CPG) beads, through a cleavable

linker.[3] The 5'-hydroxyl group of this initial nucleoside is protected by a dimethoxytrityl (DMT)

group.[5]

2. Synthesis Cycle (Repeated for each nucleotide addition):

Step 1: Detritylation (Deblocking)

The DMT protecting group on the 5'-hydroxyl of the support-bound nucleoside is removed

by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[3][5]

This exposes the 5'-hydroxyl group, making it available for reaction with the next

phosphoramidite.[3]

The orange-colored DMT cation released can be measured spectrophotometrically to

monitor the efficiency of each coupling step.[5]

Step 2: Coupling

The Dmt-2'-f-dc(ac) amidite (or another desired phosphoramidite) is activated by an

activating agent, such as 5-(ethylthio)-1H-tetrazole (ETT) or tetrazole.

The activated phosphoramidite is then delivered to the synthesis column, where its 3'-

phosphorus atom couples with the free 5'-hydroxyl group of the support-bound nucleoside

chain.[1] This reaction forms an unstable phosphite triester linkage.[3]

Step 3: Capping
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To prevent the elongation of unreacted (failed) sequences in subsequent cycles, a capping

step is performed.[5]

Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and

N-methylimidazole.[5] This renders them inert to further coupling reactions.[5]

Step 4: Oxidation

The unstable phosphite triester linkage is converted to a more stable pentavalent

phosphate triester by oxidation.[2]

This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran,

pyridine, and water.[1]

3. Final Cleavage and Deprotection:

Once the desired oligonucleotide sequence has been assembled, the oligonucleotide is

cleaved from the solid support using a reagent such as concentrated ammonium hydroxide.

[1][5]

This treatment also removes the protecting groups from the phosphate backbone

(cyanoethyl groups) and the nucleobases (e.g., acetyl group on cytosine).[5] The

oligonucleotide is then purified, typically by HPLC.

Visualization of Experimental Workflow
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.
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Caption: Workflow of the four-step solid-phase oligonucleotide synthesis cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified
Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

2. rna.bocsci.com [rna.bocsci.com]

3. blog.invitek.com [blog.invitek.com]

4. bocsci.com [bocsci.com]

5. atdbio.com [atdbio.com]

6. shop.hongene.com [shop.hongene.com]

To cite this document: BenchChem. [In-Depth Technical Guide: Dmt-2'-f-dc(ac) amidite].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598442#dmt-2-f-dc-ac-amidite-molecular-weight]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b598442?utm_src=pdf-body-img
https://www.benchchem.com/product/b598442?utm_src=pdf-custom-synthesis
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://rna.bocsci.com/products-services/solid-phase-oligonucleotide-synthesis.html
https://blog.invitek.com/articles/lifescience/solid-phase-oligo-synthesis-driving-molecular-innovation
https://www.bocsci.com/resources/comprehensive-guide-to-oligonucleotide-synthesis-using-the-phosphoramidite-method.html
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://shop.hongene.com/products/dmt-2-f-dc-ac-ce-phosphoramidite
https://www.benchchem.com/product/b598442#dmt-2-f-dc-ac-amidite-molecular-weight
https://www.benchchem.com/product/b598442#dmt-2-f-dc-ac-amidite-molecular-weight
https://www.benchchem.com/product/b598442#dmt-2-f-dc-ac-amidite-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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